Bienvenue dans la boutique en ligne BenchChem!

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one

DYRK1A Inhibition Diabetes Beta-Cell Proliferation

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, also known as Arenarine D, is a beta-carboline alkaloid belonging to the harmala alkaloid class. It is a secondary metabolite originally isolated from microbial sources, including the endophytic fungus of Ajuga decumbens.

Molecular Formula C13H10N2O2
Molecular Weight 226.235
CAS No. 123520-96-7
Cat. No. B2512975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one
CAS123520-96-7
Molecular FormulaC13H10N2O2
Molecular Weight226.235
Structural Identifiers
SMILESCC(=O)C1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
InChIInChI=1S/C13H10N2O2/c1-7(16)12-13-10(4-5-14-12)9-3-2-8(17)6-11(9)15-13/h2-6,14-15H,1H3
InChIKeyBCFQSKMCVGWWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one (CAS 123520-96-7): Sourcing Guide for a Beta-Carboline DYRK1A Inhibitor


1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, also known as Arenarine D, is a beta-carboline alkaloid belonging to the harmala alkaloid class [1]. It is a secondary metabolite originally isolated from microbial sources, including the endophytic fungus of Ajuga decumbens [2]. This compound has recently been identified as an inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in type 1 diabetes and neurodegenerative disorders [2].

Why Generic Beta-Carboline Substitution Fails for 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one (Arenarine D)


Substituting Arenarine D with a generic beta-carboline like harmine is not scientifically valid for DYRK1A-focused research. While harmine is a known high-affinity DYRK1A inhibitor, it exhibits even greater potency against monoamine oxidase A (MAO-A), introducing significant off-target effects that confound cellular and in vivo studies [1]. The unique substitution pattern of Arenarine D (1-acetyl-7-hydroxy) is hypothesized to confer a distinct selectivity profile, potentially reducing MAO-A liability while retaining DYRK1A inhibition, which is critical for unambiguous target validation experiments [1].

Quantitative Differentiation Evidence for 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one (Arenarine D) vs. Comparators


DYRK1A Target Engagement: In Vivo Efficacy in a T1DM Mouse Model

Arenarine D is the first reported beta-carboline to promote pancreatic beta-cell proliferation via DYRK1A inhibition in vivo. In a low-dose streptozotocin (STZ)-induced type 1 diabetes mouse model, Arenarine D treatment lowered blood glucose and improved insulin resistance. This effect is mechanistically linked to the replication of existing beta-cells, not neogenesis. No quantitative IC50 or Kd data against DYRK1A is publicly available. No direct head-to-head comparison with another DYRK1A inhibitor (e.g., harmine, AnnH75) in this model exists [1].

DYRK1A Inhibition Diabetes Beta-Cell Proliferation

Selectivity Profile: Putative Advantage over Harmine

The classic beta-carboline DYRK1A inhibitor harmine has an MAO-A IC50 in the low nanomolar range, often more potent than its DYRK1A inhibition, which severely limits its use as a chemical probe [1]. The structure of Arenarine D (1-acetyl-7-hydroxy substitution) differs significantly from harmine (7-methoxy-1-methyl). This structural divergence is known within the beta-carboline class to strongly influence MAO-A inhibitory activity [1]. No direct MAO-A inhibition assay data for Arenarine D is publicly available; this advantage remains a strong class-level inference.

Kinase Selectivity MAO-A Inhibition Off-Target Effects

Natural Product Origin and Source Differentiation

Arenarine D was isolated from the endophytic fungus of Ajuga decumbens Thunb, a plant used in traditional Chinese medicine [1]. This differs from harmine, which is predominantly isolated from Peganum harmala. It is also distinct from 1-acetyl-beta-carboline (a known bacterial metabolite) due to the additional 7-hydroxy group. This specific hydroxylation pattern may be the result of a unique biosynthetic gene cluster, making Arenarine D a distinct chemotype for natural product screening libraries [2].

Natural Product Endophytic Fungus Biosynthetic Gene Cluster

High-Value Application Scenarios for 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one (Arenarine D)


Type 1 Diabetes Research: Stimulating Endogenous Beta-Cell Regeneration

This is the primary, most differentiated application. Researchers investigating strategies for endogenous pancreatic beta-cell regeneration can use Arenarine D as a tool compound to inhibit DYRK1A. Evidence demonstrates that this mechanism promotes the replication of existing beta-cells in a T1DM mouse model, leading to improved blood glucose control [1]. This provides a disease-relevant phenotypic anchor for DYRK1A inhibitor programs targeting diabetes.

Kinase Selectivity Profiling: Chemical Probe Development for DYRK1A

For groups developing selective chemical probes for DYRK1A, Arenarine D represents a distinct chemotype from the widely-used but non-selective harmine. Its structure suggests a potentially superior selectivity profile against MAO-A, a major off-target [2]. This compound can serve as a starting point for SAR studies aiming to decouple DYRK1A inhibition from MAO-A activity, a key requirement for high-quality chemical probes.

Natural Product Library Screening: Unique Microbial Beta-Carboline Chemotype

In phenotypic or target-based screening campaigns utilizing natural product libraries, Arenarine D offers a unique structural combination (1-acetyl-7-hydroxy-beta-carboline) from a fungal endophyte [1]. This contrasts with common plant-derived beta-carbolines. Including this compound in screening decks can help identify structure-activity relationships tied to this specific hydroxylation pattern, potentially unveiling novel bioactivities associated with this chemotype [3].

Quote Request

Request a Quote for 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.